Heptyl cinnamate can be sourced from natural products or synthesized chemically. It falls under the category of cinnamic acid esters, which are known for their diverse biological activities and applications in the cosmetic and food industries. The compound is identified by its Chemical Abstracts Service number 10032-08-3, indicating its unique chemical identity.
Heptyl cinnamate is primarily synthesized through the esterification of cinnamic acid with heptanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to promote the formation of the ester bond. The general reaction can be represented as follows:
The molecular structure of heptyl cinnamate can be described by its molecular formula . It features a long hydrophobic heptyl chain (seven carbon atoms) attached to a cinnamate group, which consists of a phenyl ring conjugated with an alkene and a carboxylate moiety.
Heptyl cinnamate is involved in several chemical reactions, including:
The mechanism of action of heptyl cinnamate primarily involves its interaction with biological membranes and enzymes. Research indicates that cinnamate derivatives can disrupt microbial plasma membranes, leading to cell lysis. Additionally, these compounds may inhibit specific enzymes involved in metabolic pathways, showcasing potential antimicrobial properties.
Studies have demonstrated that heptyl cinnamate exhibits antimicrobial effects against various pathogenic fungi and bacteria. Its potential anti-inflammatory and antioxidant activities are also under investigation, making it a compound of interest in medicinal chemistry.
Heptyl cinnamate possesses several notable physical and chemical properties:
These properties make heptyl cinnamate suitable for use in fragrances and flavorings.
Heptyl cinnamate has diverse applications across various fields:
Heptyl cinnamate is systematically named (2E)-3-phenylprop-2-enoic acid heptyl ester, reflecting its trans (E) configuration at the double bond. This stereochemistry is critical for its odor profile and biochemical interactions [3].
O=C(OCCCCCCC)C=CC=1C=CC=CC1
[2] Table 1: Key Physical Properties of Heptyl Cinnamate
Property | Value | Conditions/Source |
---|---|---|
Appearance | Colorless to pale yellow liquid | [2] [7] |
Odor Description | Green, leafy, hyacinth-like | At 100% intensity [6] |
Density | 0.985–0.990 g/cm³ | 25°C [7] |
Boiling Point | 349–350°C | 760 mmHg [7] |
185°C | 15 mmHg [7] | |
Refractive Index | 1.528–1.530 | 20°C [7] |
LogP (octanol-water) | 5.37 | Estimated [6] |
Solubility | Miscible with organic solvents | Insoluble in water [2] |
The high logP value underscores its lipophilicity, facilitating its use in oil-based formulations. Its stability is compromised under prolonged heat or UV exposure, necessitating protective storage [2].
Heptyl cinnamate’s discovery is embedded in the broader narrative of cinnamate ester chemistry. While no single "discoverer" is attributed to this specific compound, its synthesis became feasible through foundational reactions developed by 19th-century chemists:
Bertagnini’s work at the University of Pisa exemplified Italy’s contributions to ester synthesis during the political upheavals of the Risorgimento era [4].
Esterification Advancements:
The esterification of cinnamic acid with alcohols, catalyzed by mineral acids, became routine by the early 20th century. Heptyl cinnamate likely emerged from systematic explorations of homologous series (methyl to octyl cinnamates) to modulate volatility and scent profiles [8].
Modern Synthesis Routes:
Table 2: Historical Timeline of Relevant Discoveries
Year | Scientist | Contribution | Impact on Heptyl Cinnamate |
---|---|---|---|
1851 | Cesare Bertagnini | Aldehyde-acid chloride condensation | Precursor to cinnamate synthesis |
1868 | William Perkin | Perkin reaction (cinnamic acid synthesis) | Enabled bulk cinnamic acid production |
1890 | Ludwig Claisen | Ester condensation methods | Advanced esterification techniques |
Heptyl cinnamate’s low volatility and sensory properties make it a versatile ingredient in consumer products. Its safety under current regulations (e.g., FEMA GRAS #2551) supports broad utilization [6] [7].
Max Concentration: ≤2.0% in fragrance concentrates [7].
Flavor Engineering:
Confectionery: Up to 270 ppm in chewing gum [7].
Cosmetics:
Table 3: Industrial Applications and Usage Levels
Industry | Product Category | Typical Concentration | Function |
---|---|---|---|
Fragrance | Fine perfumes | ≤ 0.13% in final product | Fixative, balsamic note |
Toilet soaps, shampoos | ≤ 2.0% in concentrate | Odor masking, green scent | |
Flavor | Chewing gum | ≤ 270 ppm | Sweet-fruity enhancer |
Frozen dairy | ≤ 2 ppm | Flavor modifier | |
Cosmetics | Skin creams, lotions | Not disclosed | Emollient, solvent |
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